![molecular formula C12H10N2O5 B1591790 Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate CAS No. 72030-87-6](/img/structure/B1591790.png)
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical, organic intermediate and in organic light-emitting diode .
Molecular Structure Analysis
The molecular formula of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is C12H10N2O5 . The InChI code is 1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 439.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 219.8±25.9 °C . The index of refraction is 1.565 .Scientific Research Applications
Biological Activities
Oxazole derivatives, such as Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, have been found to exhibit a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Pharmaceutical Applications
Ethyl oxazole-4-carboxylate, a similar compound to Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, is used as a pharmaceutical . It’s plausible that Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could have similar applications in the pharmaceutical industry.
Organic Intermediate
Ethyl oxazole-5-carboxylate is used as an organic intermediate . Given the structural similarity, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could also serve as an organic intermediate in various chemical reactions.
Organic Light-Emitting Diode (OLED) Applications
Ethyl oxazole-5-carboxylate is used in organic light-emitting diodes (OLEDs) . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, due to its similar structure, could potentially be used in OLEDs as well.
Biochemical Research
Ethyl oxazole-4-carboxylate is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could have similar applications in biochemical research.
Antimicrobial Activities
Some oxazole derivatives have shown antimicrobial activities . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could potentially exhibit similar antimicrobial properties.
Anti-Biofilm Activities
Certain oxazole derivatives have shown to interfere with the biofilm formation of Staphylococcus aureus . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate might also have potential anti-biofilm activities.
Cytotoxic Activities
Some oxazole derivatives have shown weak cytotoxic activity against tested cancer cell lines . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could potentially exhibit similar cytotoxic activities.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXGNVYQHVQFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599093 | |
Record name | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72030-87-6 | |
Record name | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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